1-benzyl-4,5-diiodo-1H-imidazole
Overview
Description
1-benzyl-4,5-diiodo-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two iodine atoms at the 4 and 5 positions of the imidazole ring and a benzyl group attached to the nitrogen atom at the 1 position. The molecular formula of this compound is C10H8I2N2, and it has a molecular weight of 410.0 g/mol .
Mechanism of Action
Target of Action
1-Benzyl-4,5-diiodo-1H-imidazole is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been shown to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives, in general, have been shown to interact with various biological targets, leading to a wide range of effects . For instance, some imidazole derivatives have been shown to inhibit the biotransformation of certain compounds in fishes .
Biochemical Pathways
Imidazole derivatives are known to be key components in a variety of functional molecules and are utilized in a diverse range of applications .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is 4100 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Imidazole derivatives, in general, have been shown to have a broad range of biological activities .
Action Environment
It’s worth noting that the compound has a predicted melting point of 15753° C and a predicted boiling point of 4451° C at 760 mmHg , which could potentially influence its stability under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4,5-diiodo-1H-imidazole typically involves the iodination of 1-benzylimidazole. One common method is the electrophilic substitution reaction where iodine is introduced to the imidazole ring. The reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4,5-diiodo-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atoms or the imidazole ring.
Coupling Reactions: The benzyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used to replace the iodine atoms under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the imidazole ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or thiols can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides or other oxidized derivatives.
Reduction Products: Reduction can result in the formation of partially or fully reduced imidazole derivatives.
Scientific Research Applications
1-benzyl-4,5-diiodo-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Comparison with Similar Compounds
Similar Compounds
- 4,5-Diiodo-1-methyl-1H-imidazole
- 2,4-Diiodo-1-methyl-1H-imidazole
- 2,4,5-Triiodo-1-methylimidazole
Uniqueness
1-benzyl-4,5-diiodo-1H-imidazole is unique due to the presence of both a benzyl group and two iodine atoms on the imidazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. The benzyl group enhances its lipophilicity, while the iodine atoms contribute to its reactivity and potential biological activity .
Properties
IUPAC Name |
1-benzyl-4,5-diiodoimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8I2N2/c11-9-10(12)14(7-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTHKQZABKBYKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2I)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8I2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463206 | |
Record name | 1-benzyl-4,5-diiodo-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536760-31-3 | |
Record name | 4,5-Diiodo-1-(phenylmethyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536760-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-benzyl-4,5-diiodo-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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